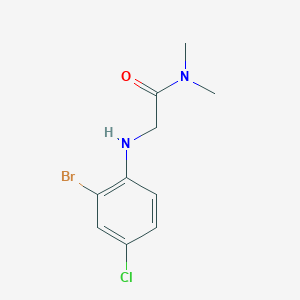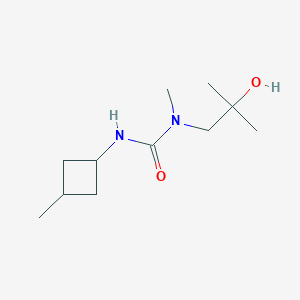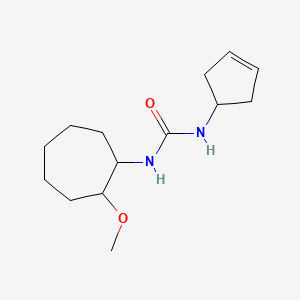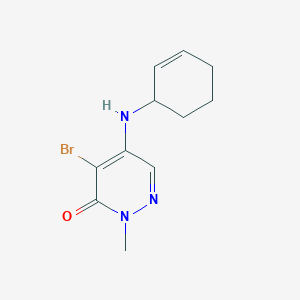
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide is a chemical compound used in scientific research. It is also known as BDCM or bromochloroacetonitrile. BDCM is a halogenated organic compound that is widely used as a precursor in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of BDCM is not fully understood, but it is believed to involve the formation of reactive intermediates that can cause damage to DNA and other cellular components. BDCM has been shown to induce oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects
BDCM has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and apoptosis in cells. BDCM has also been found to have neurotoxic effects in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using BDCM in lab experiments is its high reactivity, which makes it a useful precursor for the synthesis of other chemicals. However, BDCM is also highly toxic and can pose a risk to researchers if proper safety measures are not taken.
Future Directions
There are a number of potential future directions for research involving BDCM. One area of interest is the development of new synthetic methods for the production of BDCM and related compounds. Another area of interest is the study of the mechanism of action of BDCM and its potential applications in the field of medicinal chemistry. Finally, there is a need for further research into the safety and toxicity of BDCM, particularly in relation to its use in laboratory settings.
Synthesis Methods
The synthesis of BDCM involves the reaction of 2-bromo-4-chloroaniline with N,N-dimethylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through a series of processes.
Scientific Research Applications
BDCM is used in scientific research as a precursor for the synthesis of other chemicals. It is also used in the study of the mechanism of action of halogenated organic compounds. BDCM has been found to have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-14(2)10(15)6-13-9-4-3-7(12)5-8(9)11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTGYDIRGWYUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)




![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)

